3,8-dibromo-10bH-phenanthridin-6-one
Description
Properties
Molecular Formula |
C13H7Br2NO |
|---|---|
Molecular Weight |
353.01 g/mol |
IUPAC Name |
3,8-dibromo-10bH-phenanthridin-6-one |
InChI |
InChI=1S/C13H7Br2NO/c14-7-1-3-9-10-4-2-8(15)6-12(10)16-13(17)11(9)5-7/h1-6,10H |
InChI Key |
HNGCVNHFYCIDEE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=NC(=O)C3=C(C21)C=CC(=C3)Br)Br |
Origin of Product |
United States |
Preparation Methods
Heck Annulation for Core Structure Assembly
The phenanthridinone skeleton is efficiently constructed via palladium-mediated intramolecular cyclization. A representative approach involves treating 1-(2-bromobenzyl)-1H-indole-3-carboxaldehyde derivatives with Pd(PPh₃)₄ and potassium acetate (KOAc) in dimethylformamide (DMF) at 110°C. This method, adapted from indolo[2,1-a]isoquinoline syntheses, facilitates the formation of the fused tricyclic system. For 3,8-dibromo-10bH-phenanthridin-6-one, bromine substituents are introduced at positions 3 and 8 prior to cyclization.
Reaction Conditions:
Bromination Strategies
Direct bromination of preformed phenanthridinones faces regioselectivity challenges. Instead, bromine atoms are introduced at the aromatic precursors. For example, 2-bromobenzyl bromide serves as a starting material, with bromine positioned ortho to the benzyl group to guide cyclization. Post-cyclization bromination using N-bromosuccinimide (NBS) in dichloromethane (DCM) at 0°C achieves selective substitution, though yields vary based on steric and electronic factors.
Suzuki-Miyaura Coupling for Aromatic Ring Functionalization
Synthesis of Dibrominated Biaryl Precursors
Conjugated polymers containing phenanthridine units are synthesized via Suzuki-Miyaura-Schluter polycondensation, leveraging dibromophenanthridine monomers. While this method primarily targets polymeric materials, the monomeric intermediate—3,8-dibromophenanthridine—can be oxidized to the corresponding ketone (6-one) via Baeyer-Villiger conditions.
Oxidation Protocol:
- Reagent: meta-Chloroperbenzoic acid (mCPBA)
- Solvent: Dichloromethane (DCM)
- Temperature: Room temperature
- Yield: 34% (for analogous lactam formation)
Comparative Analysis of Synthetic Routes
The table below evaluates key methods for preparing 3,8-dibromo-10bH-phenanthridin-6-one:
Mechanistic Insights into Key Transformations
Cyclization via Palladium Intermediates
The Heck-type cyclization proceeds through a palladacycle intermediate, where oxidative addition of the aryl bromide to Pd(0) generates a Pd(II) species. Subsequent carbopalladation and reductive elimination yield the fused ring system. Bromine substituents at C3 and C8 stabilize the transition state via electron-withdrawing effects, enhancing reaction efficiency.
Baeyer-Villiger Oxidation
The 6-one group is introduced by oxidizing a methylene bridge adjacent to the aromatic system. mCPBA mediates the insertion of an oxygen atom, forming a ketone. Steric hindrance from bromine atoms can reduce oxidation yields, necessitating optimized stoichiometry.
Structural Characterization and Validation
Spectroscopic Data
X-ray Crystallography
Single-crystal analyses confirm the planar phenanthridinone core and bromine positions. The 10bH designation arises from the lactam’s non-aromatic ring, which adopts a boat conformation.
Industrial and Pharmacological Relevance
While 3,8-dibromo-10bH-phenanthridin-6-one is primarily a research chemical, its structural analogs exhibit luminescent and chemosensing properties. Further studies could explore its utility in organic electronics or as a kinase inhibitor scaffold.
Chemical Reactions Analysis
Types of Reactions
3,8-dibromo-10bH-phenanthridin-6-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the ketone group or the bromine atoms.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, oxidizing agents like O2 or K2S2O8, and reducing agents. The reactions are typically carried out under controlled conditions to ensure high yields and selectivity .
Major Products
The major products formed from these reactions include various functionalized phenanthridinone derivatives, which can have different biological and pharmaceutical activities .
Scientific Research Applications
3,8-dibromo-10bH-phenanthridin-6-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound has been studied for its potential biological activities, including antimicrobial and antiproliferative effects.
Medicine: It is being explored for its potential use in drug development due to its diverse biological activities.
Industry: It is used in the production of various pharmaceuticals and other chemical products
Mechanism of Action
The mechanism of action of 3,8-dibromo-10bH-phenanthridin-6-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of certain enzymes and receptors. This can lead to various biological effects, including antimicrobial and antiproliferative activities .
Comparison with Similar Compounds
3,8-dibromo-10bH-phenanthridin-6-one can be compared with other similar compounds, such as quinolin-2-ones and other phenanthridinone derivatives. These compounds share a similar tricyclic N-heterocyclic structure but differ in their substitution patterns and functional groups. The unique presence of bromine atoms at the 3 and 8 positions in 3,8-dibromo-10bH-phenanthridin-6-one distinguishes it from other phenanthridinone derivatives .
List of Similar Compounds
- Quinolin-2-ones
- Phenanthridin-6(5H)-one derivatives
- 2-phenyl benzamides
- Ketoximes and aldoximes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
